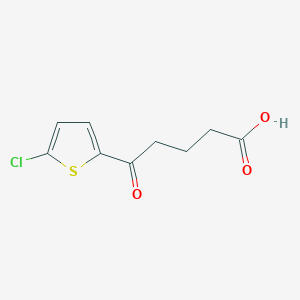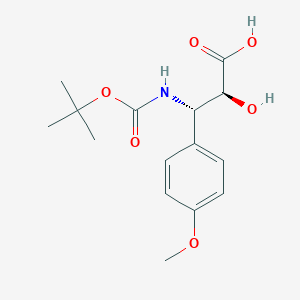
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid
Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound you mentioned appears to be an amino acid derivative with a tert-butoxycarbonyl (Boc) protecting group.
Synthesis Analysis
The synthesis of a compound often involves multiple steps, each with its own set of reactants, conditions, and mechanisms. For amino acid derivatives, common methods include peptide coupling reactions, protection/deprotection strategies, and chiral resolution techniques.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, including bond lengths, bond angles, and conformational isomers. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For an amino acid derivative, this could include reactions of the amino group, the carboxylic acid group, or the side chain.Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, pKa values, and spectral data (IR, NMR, MS). These properties can often be predicted using computational chemistry.Scientific Research Applications
Sorption Studies in Environmental Science
Compounds with carboxylic acid and ester functional groups, similar to the one , have been studied for their sorption characteristics on soil, organic matter, and minerals. These studies help in understanding the environmental fate and transport of such compounds, especially in relation to agrochemicals like phenoxy herbicides. For example, Werner et al. (2012) reviewed sorption experiments of various phenoxy herbicides, including 2,4-dichlorophenoxyacetic acid (2,4-D), highlighting the relevance of soil parameters in sorption processes Werner, D., Garratt, J., & Pigott, G. (2012). Sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. Journal of Soils and Sediments, 13, 129-139.
Antioxidant Properties and Bioactivity
Hydroxycinnamic acids, which share structural similarities with the compound , exhibit significant biological properties, including antioxidant activity. Studies like Razzaghi-Asl et al. (2013) have focused on the structure-activity relationships of hydroxycinnamic acids, demonstrating their potential in medicinal chemistry as lead compounds for developing more potent antioxidants Razzaghi-Asl, N., Garrido, J., Khazraei, H., Borges, F., & Firuzi, O. (2013). Antioxidant properties of hydroxycinnamic acids: a review of structure- activity relationships. Current Medicinal Chemistry, 20(36), 4436-50.
Pharmacological and Industrial Importance
Betalains, including betacyanins and betaxanthins, are bioactive pigments with significant pharmacological and industrial importance, potentially relevant to the broader field of research around the given compound. Khan and Giridhar (2015) provided a comprehensive review of betalains, covering their chemistry, biosynthesis, and applications in health and industry. This review underscores the versatility and bioactivity of structurally complex natural compounds, suggesting a context in which the compound could be explored Khan, M., & Giridhar, P. (2015). Plant betalains: Chemistry and biochemistry. Phytochemistry, 117, 267-295.
Biotechnological Applications
The compound's functional groups suggest potential relevance in biotechnological applications, such as the production and breakdown of carboxylic acids from biomass. Gao, Ma, and Xu (2011) reviewed the production of lactic acid, an important hydroxycarboxylic acid, from biomass, highlighting biotechnological routes that could be relevant for similar compounds. This work emphasizes the potential of carboxylic acids as precursors for a variety of chemicals and materials in green chemistry Gao, C., Ma, C., & Xu, P. (2011). Biotechnological routes based on lactic acid production from biomass. Biotechnology Advances, 29(6), 930-9.
Safety And Hazards
This involves looking at the compound’s toxicity, flammability, environmental impact, and safe handling procedures. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible improvements to its synthesis.
properties
IUPAC Name |
(2S,3S)-2-hydroxy-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-11(12(17)13(18)19)9-5-7-10(21-4)8-6-9/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWXPRLVCZWIQM-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)OC)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1=CC=C(C=C1)OC)[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376176 | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
CAS RN |
959576-39-7 | |
| Record name | (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00376176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




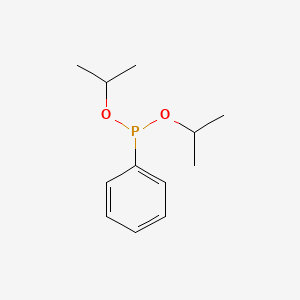


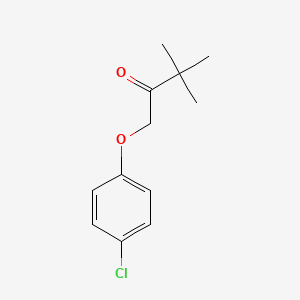
![[S-(R*,R*)]-dihydro-2,2,6-trimethyl-6-(4-methyl-3-cyclohexen-1-yl)-2H-pyran-3(4H)-one](/img/structure/B1597034.png)

![1-{3-[3-(Trifluoromethyl)phenyl]-1,2-oxazol-5-yl}ethan-1-one](/img/structure/B1597040.png)


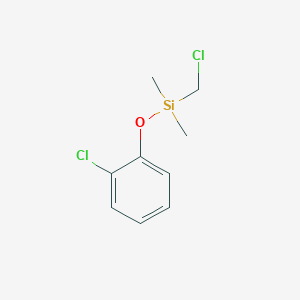
![[1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597045.png)

